molecular formula C20H24O2 B580063 1,4-Bis(benzyloxy)cyclohexane CAS No. 74056-00-1

1,4-Bis(benzyloxy)cyclohexane

Cat. No.: B580063
CAS No.: 74056-00-1
M. Wt: 296.41
InChI Key: VPUVXJLDKQPOGL-UHFFFAOYSA-N
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Description

Significance of 1,4-Disubstituted Cyclohexane (B81311) Scaffolds in Synthetic Design

The 1,4-disubstituted cyclohexane motif is a particularly prevalent and valuable structural unit in the field of drug discovery and organic synthesis. nsf.gov This substitution pattern provides a rigid and well-defined spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. The chair-like conformation of the cyclohexane ring locks the substituents into distinct axial and equatorial positions, influencing the molecule's interaction with biological targets. nsf.gov The synthesis of both cis and trans isomers of 1,4-disubstituted cyclohexanes is a key focus for chemists, as the stereochemical arrangement often has a profound impact on a compound's properties and function. researchgate.netacs.org

Role of Benzyl (B1604629) Ethers as Protecting Groups and Architectural Elements

Substituted benzyl ethers have also been developed to offer a wider range of deprotection strategies, enhancing their versatility in complex multi-step syntheses. acs.org For instance, the p-methoxybenzyl (PMB) ether can be selectively cleaved under oxidative conditions. acs.org

Overview of Academic Research Trajectories for Complex Aliphatic Ethers

The study of complex aliphatic ethers is an active area of research, driven by the quest for new synthetic methodologies and the discovery of novel compounds with interesting properties. acs.orgiipseries.orgrsc.org Researchers are continually exploring more efficient and selective ways to construct ether linkages, particularly in the context of polycyclic and stereochemically complex molecules. acs.orgiipseries.org Recent investigations have focused on developing milder reaction conditions and catalysts for ether synthesis. orgsyn.org Furthermore, the detailed study of the spectroscopic and physical properties of aliphatic ethers, including their vibrational spectra, provides deeper insights into their structure and bonding. acs.org The thermodynamics of their interactions in various media are also of interest, particularly for macrocyclic ethers like crown ethers. mdpi.com

Interactive Data Table for 1,4-Bis(benzyloxy)cyclohexane

PropertyValue
Molecular Formula C20H24O2
Molecular Weight 296.40 g/mol
CAS Number 74056-00-1
Physical State Solid

Properties

CAS No.

74056-00-1

Molecular Formula

C20H24O2

Molecular Weight

296.41

IUPAC Name

(4-phenylmethoxycyclohexyl)oxymethylbenzene

InChI

InChI=1S/C20H24O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

VPUVXJLDKQPOGL-UHFFFAOYSA-N

SMILES

C1CC(CCC1OCC2=CC=CC=C2)OCC3=CC=CC=C3

Synonyms

1,4-Bis(benzyloxy)cyclohexane;  1,1’-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene; 

Origin of Product

United States

Synthetic Methodologies for 1,4 Bis Benzyloxy Cyclohexane and Its Stereoisomers

Direct Synthetic Routes to 1,4-Bis(benzyloxy)cyclohexane

The most straightforward methods to synthesize this compound involve creating the ether linkages on a pre-existing cyclohexane (B81311) ring or, conversely, forming the cyclohexane ring from a benzylated aromatic precursor.

Alkylation Reactions of 1,4-Cyclohexanediol (B33098) Derivatives

A primary and widely used method for forming ether bonds is the Williamson ether synthesis, which is well-suited for preparing this compound. organic-chemistry.orgmasterorganicchemistry.comtransformationtutoring.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In this specific synthesis, 1,4-cyclohexanediol (existing as cis and trans isomers) is the starting alcohol.

The synthesis proceeds in two main steps:

Deprotonation: The hydroxyl groups of 1,4-cyclohexanediol are deprotonated using a strong base to form a more nucleophilic dialkoxide. Sodium hydride (NaH) is a commonly used base for this purpose. organic-chemistry.orgvaia.com

Nucleophilic Substitution: The resulting dialkoxide is then reacted with two equivalents of benzyl (B1604629) bromide or benzyl chloride. The alkoxide attacks the benzylic carbon, displacing the halide and forming the desired dibenzyl ether. masterorganicchemistry.comresearchgate.net

The reaction can be carried out in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.comresearchgate.net The choice of the starting diol isomer (cis or trans) will determine the stereochemistry of the final product.

Reactant 1 Reactant 2 Base Solvent Product Reaction Type
1,4-CyclohexanediolBenzyl Bromide/ChlorideSodium Hydride (NaH)THF or DMFThis compoundWilliamson Ether Synthesis

Hydrogenation of Aromatic Precursors for Cyclohexane Core Formation

An alternative direct route involves the catalytic hydrogenation of an aromatic precursor that already contains the benzyloxy groups. The logical starting material for this approach is 1,4-bis(benzyloxy)benzene, which is the dibenzyl ether of hydroquinone (B1673460).

This process involves the saturation of the benzene (B151609) ring to form the cyclohexane core. chemcess.com The reaction is carried out under hydrogen pressure in the presence of a metal catalyst. researchgate.netgoogle.com

Catalysts: Noble metal catalysts such as rhodium (Rh) on a support (e.g., silica) or palladium (Pd) on carbon are effective for this transformation. researchgate.netgoogle.com

Conditions: The reaction is typically performed at temperatures ranging from 25°C to 100°C and hydrogen pressures from atmospheric to 50 atmospheres or more. google.com

Catalytic hydrogenation of hydroquinone itself yields 1,4-cyclohexanediol. chemcess.com By starting with the benzylated hydroquinone, the reaction directly yields this compound. The conditions can influence the stereochemical outcome, potentially producing a mixture of cis and trans isomers.

Starting Material Catalyst Reagent Temperature Pressure Product
1,4-Bis(benzyloxy)benzeneRh/Silica (B1680970) or Pd/CHydrogen (H₂)25-100 °C1-50 atmcis/trans-1,4-Bis(benzyloxy)cyclohexane

Chemoenzymatic and Asymmetric Synthetic Approaches to Chiral Benzylated Cyclohexane Derivatives

Accessing specific chiral isomers of benzylated cyclohexanes requires more sophisticated asymmetric or enzyme-based strategies. These methods often focus on creating chiral precursors that can then be converted to the final target molecule.

Enantioselective Deprotonation Strategies for Cyclic Ketones as Precursors

Asymmetric synthesis of chiral cyclohexane derivatives can be achieved through the enantioselective deprotonation of a prochiral ketone, such as a 4-substituted cyclohexanone (B45756). cdnsciencepub.comresearchgate.net This strategy uses a chiral, non-racemic base to selectively remove one of two enantiotopic α-protons, generating a chiral enolate. rsc.orgnih.gov

Chiral Bases: Chiral lithium amides and magnesium amides have proven effective for this purpose. nih.govresearchgate.netthieme-connect.com These bases are often derived from readily available chiral amines.

Reaction: A prochiral ketone, for example, 4-(benzyloxy)cyclohexanone, is treated with the chiral base. The resulting chiral enolate can be trapped with an electrophile to yield a non-racemic product. cdnsciencepub.com For instance, trapping with chlorotrimethylsilane (B32843) yields a chiral silyl (B83357) enol ether, which can be further functionalized. researchgate.net

This method allows for the creation of a stereocenter with high enantiomeric excess (ee), which is crucial for the synthesis of optically pure compounds. researchgate.netthieme-connect.com The enantioselectivity can be influenced by the structure of the chiral base and the substituent on the cyclohexanone ring. cdnsciencepub.comnih.gov

Enzyme-Mediated Transformations for Enantiomeric Enrichment

Enzymes, particularly lipases, are powerful tools for the stereoselective synthesis of chiral compounds. nih.gov They can be used to resolve racemic mixtures (kinetic resolution) or to desymmetrize meso compounds. diva-portal.orgacs.org

Desymmetrization: A meso-diol, such as cis-1,4-cyclohexanediol, can be selectively acylated in the presence of an enzyme like Candida antarctica lipase (B570770) B (CALB). acs.org This reaction produces a chiral monoester in high yield and excellent enantiomeric excess, leaving one hydroxyl group free for subsequent benzylation. diva-portal.orgacs.org

Kinetic Resolution: Alternatively, a racemic mixture of a chiral cyclohexane derivative can be resolved. For example, lipase-catalyzed aminolysis can efficiently resolve racemic trans-cyclohexane-1,2-diamine derivatives, yielding acetamides and the remaining diamines with very high enantiomeric excess (92-99%). nih.govresearchgate.net These resolved intermediates can serve as precursors for chiral benzylated compounds.

These chemoenzymatic methods offer an environmentally friendly and highly selective route to obtaining optically active building blocks for more complex syntheses. researchgate.netrochester.edupolimi.it

Strategy Enzyme Substrate Reaction Outcome
DesymmetrizationCandida antarctica lipase B (CALB)cis-1,3-CyclohexanediolTransesterification(1S,3R)-3-(acetoxy)-1-cyclohexanol (>99% ee) acs.org
Kinetic ResolutionCandida antarctica lipase B (CALB)Racemic trans-N,N-dialkylaminocyclohexanolsAminolysisEnantiopure acetamides and carbamates (92-99% ee) nih.gov

Synthesis of Key Intermediates Bearing Benzyloxy Groups on the Cyclohexane Ring

The synthesis of complex target molecules often relies on the preparation of key, functionalized intermediates. For benzylated cyclohexanes, this includes chiral alcohols, epoxides, and ketones that already incorporate the benzyloxy group.

One notable example is the synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor for inhibitors of inositol (B14025) monophosphatase. rsc.org This homochiral intermediate was efficiently synthesized from (-)-quinic acid. The synthesis involved several steps, with a pivotal transformation being a lanthanide-induced diastereoselective reduction of an intermediate cyclohexanone. This epoxide can undergo stereospecific alcoholysis to introduce further diversity. rsc.org

Another important class of intermediates are enantiomerically enriched cyclohexenones. For instance, both (R)- and (S)-4-benzyloxy-2-cyclohexen-1-one can be synthesized chemoenzymatically. researchgate.net The synthesis starts from 3-methoxycyclohex-2-en-1-one, proceeds through an acetoxylation step, and uses an enzyme-mediated hydrolysis to resolve the enantiomers, affording the target hydroxy and acetoxy enones with high enantiomeric excess. researchgate.net

The synthesis of epoxides derived from benzylated cyclohexene (B86901) precursors, such as the cis- and trans-oxides of 4-[(benzyloxy)methyl]cyclohexene, has also been reported, providing versatile intermediates for further synthetic manipulations. acs.org

Cyclization Reactions for Cyclohexane Ring Formation

The construction of the 1,4-disubstituted cyclohexane core is a foundational step in the synthesis of this compound. Various methods have been developed to create this carbocyclic system, ranging from the reduction of aromatic precursors to the cyclization of acyclic chains.

A primary and industrially relevant method for producing the cyclohexane ring with the required 1,4-dioxygenated pattern is the catalytic hydrogenation of hydroquinone. This reaction reduces the aromatic ring to a cyclohexane ring, yielding 1,4-cyclohexanediol. The reaction is typically performed using a nickel-based catalyst, such as Raney nickel or skeletal nickel, under hydrogen pressure. google.com The conditions can be tuned to control the reaction, which generally produces a mixture of cis and trans isomers of 1,4-cyclohexanediol, which can then be separated or used as a mixture for the subsequent benzylation step.

Table 1: Catalytic Hydrogenation of Hydroquinone to 1,4-Cyclohexanediol

Catalyst Raw Material Solvent Pressure (MPa) Temperature (°C) Yield (%) Reference
Skeletal Nickel Hydroquinone Water 1.8 - 2.0 180 91 - 93 google.com

Another advanced approach begins with a chiral starting material that already contains the cyclohexane ring, such as (-)-quinic acid. This method is particularly valuable for synthesizing enantiomerically pure derivatives. In this strategy, the cyclohexane ring is pre-formed, and the synthetic challenge shifts to the selective modification of its existing functional groups to achieve the target structure, such as (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol. rsc.org

More complex strategies for forming substituted cyclohexane rings include intramolecular cyclization reactions. For instance, the Ferrier-II reaction, a palladium chloride-mediated rearrangement of 5-enoglucopyranoside, can be utilized to construct a highly functionalized cyclohexane skeleton. mdpi.com This method is instrumental in the synthesis of complex natural products like cyclophellitol (B163102) and demonstrates a powerful way to convert saccharides into carbocycles. mdpi.com While not a direct synthesis of this compound, these methods highlight the diversity of cyclization reactions available for creating the core ring structure.

Stereoselective Introduction of Benzyloxy Substituents

The introduction of the benzyloxy groups (BnO-) is typically achieved via a Williamson ether synthesis, where the hydroxyl groups of a precursor like 1,4-cyclohexanediol react with a benzylating agent. The stereochemistry of the resulting this compound (cis or trans) is directly dependent on the stereoisomer of the starting diol.

The benzyl group (Bn) is a common protecting group for alcohols in organic synthesis, installed by reacting the alcohol with benzyl bromide in the presence of a base. wikipedia.org For the synthesis of this compound, cis- or trans-1,4-cyclohexanediol is treated with a base such as sodium hydride (NaH) to form the corresponding dialkoxide, which then undergoes nucleophilic substitution with benzyl bromide to yield the desired product. The stereochemical integrity of the diol is maintained throughout this process.

For the synthesis of specific, complex stereoisomers, a multi-step sequence starting from a chiral precursor is often employed. An efficient route to a homochiral bis(benzyl ether) derivative has been demonstrated starting from (-)-quinic acid. This synthesis involves a series of protection and deprotection steps, with the pivotal step being a diastereoselective reduction of an intermediate cyclohexan-4-one. The benzyloxy groups are introduced at strategic points in the synthesis to yield highly specific stereoisomers. For example, the epoxy alcohol (+)-3 can be benzylated to give the bis(benzyl ether) (+)-15 in high yield. This bis(benzyl ether) epoxide can then be stereospecifically opened to produce various derivatives. rsc.org

Table 2: Example of Stereoselective Benzylation in a Multi-Step Synthesis

Starting Material Reagent Product Yield (%) Reference
(+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol Benzyl bromide, NaH (+)-1,6-Epoxy-2,4-bis(benzyloxy)cyclohexane 93

This approach, which builds upon a pre-existing and stereochemically defined cyclohexane framework, allows for precise control over the final arrangement of the benzyloxy substituents, which is crucial for applications where specific molecular geometry is required.

Stereochemical Investigations and Conformational Analysis

Cis-Trans Isomerism in 1,4-Bis(benzyloxy)cyclohexane

1,4-Disubstituted cyclohexanes, including this compound, can exist as cis and trans isomers. libretexts.org In the cis isomer, both benzyloxy groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. libretexts.orglibretexts.org These geometric isomers are distinct compounds and cannot be interconverted without breaking and reforming chemical bonds. libretexts.org

The synthesis of this compound typically results in a mixture of cis and trans isomers. vwr.com The ratio of these diastereomers can be determined using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers due to the different chemical environments of the protons and carbon atoms in each isomer. researchgate.net The integration of specific signals in the NMR spectrum allows for the quantification of the diastereomeric ratio. High-performance liquid chromatography (HPLC) is another powerful technique for separating and quantifying diastereomers. nih.gov For instance, diastereomeric bis-amides with benzyloxy groups have been successfully separated using HPLC on a silica (B1680970) gel column. nih.gov

The orientation of the benzyloxy groups (axial or equatorial) dictates the conformational preferences of the cyclohexane ring. Due to steric hindrance, substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial position. libretexts.orgfiveable.me When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. fiveable.me

For trans-1,4-bis(benzyloxy)cyclohexane, the most stable conformation is the chair form where both benzyloxy groups are in equatorial positions. A ring flip would force both bulky groups into highly unfavorable axial positions. In contrast, for cis-1,4-bis(benzyloxy)cyclohexane, one benzyloxy group must be in an axial position while the other is equatorial in any given chair conformation. A ring flip interconverts these positions, but the energy of both conformers remains the same. The equilibrium will therefore be a 1:1 mixture of the two chair conformers. Generally, a conformation with both substituents in equatorial positions is more stable than one with both in axial positions. libretexts.org When one substituent is axial and the other is equatorial, the most stable conformation has the larger group in the equatorial position. libretexts.org The benzyl (B1604629) group has a known preference for the equatorial position, with an A-value (a measure of the energy difference between the axial and equatorial conformations) of 1.81 kcal/mol. rsc.org

Experimental Determination of Diastereomeric Ratios

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not static; it undergoes rapid conformational changes, most notably the chair-chair interconversion or "ring flip". wikipedia.org

The chair conformation is the most stable form of cyclohexane. fiveable.melibretexts.org The ring can flip from one chair conformation to another, passing through higher-energy transition states and intermediates like the half-chair and twist-boat conformations. wikipedia.orgcutm.ac.in The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10-12 kcal/mol. fiveable.me The presence of substituents can affect this energy barrier. fiveable.me Larger or more polar substituents can increase the energy barrier to the ring flip. fiveable.me For this compound, the bulky benzyloxy groups would be expected to influence the energy profile of this interconversion.

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying the dynamic processes of molecules, including conformational changes. numberanalytics.comox.ac.uk At room temperature, the chair-chair interconversion of cyclohexane is so rapid that NMR spectroscopy shows only a single, time-averaged signal for the protons. masterorganicchemistry.com However, as the temperature is lowered, the rate of interconversion slows down. At a sufficiently low temperature, known as the coalescence temperature, the signals for the axial and equatorial protons can be resolved, allowing for the direct observation of the individual conformers. wikipedia.orgmasterorganicchemistry.com By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the conformational equilibrium and the activation energy for the ring flip. numberanalytics.comnih.gov This technique would be ideal for studying the conformational equilibria of both cis- and trans-1,4-bis(benzyloxy)cyclohexane.

Analysis of Chair-Chair Interconversion Barriers

Stereoselective Control in Reactions Involving Benzylated Cyclohexanes

The stereochemistry of substituted cyclohexanes plays a crucial role in controlling the outcome of chemical reactions. The distinct spatial arrangement of functional groups in cis and trans isomers, and their preferred conformations, can lead to highly stereoselective transformations. researchgate.net In reactions involving benzylated cyclohexanes, the bulky benzyloxy group can direct incoming reagents to a specific face of the molecule, influencing the stereochemistry of the product. rsc.org For instance, the reduction of a cyclohexanone (B45756) can be influenced by existing stereocenters, leading to a diastereoselective outcome. rsc.org The development of catalytic methods for the functionalization of C-H bonds in disubstituted cyclohexanes often results in products with high site- and stereoselectivity, governed by the catalyst and the electronic preferences of specific C-H bonds. researchgate.net

Below is a table summarizing the key stereochemical and conformational features discussed:

FeatureDescription
Isomerism Exists as cis and trans diastereomers. libretexts.orglibretexts.org
Conformational Preference (trans) The diequatorial chair conformation is strongly favored. libretexts.org
Conformational Preference (cis) Exists as an equilibrium of two chair conformers, each with one axial and one equatorial benzyloxy group.
Chair-Chair Interconversion Rapid at room temperature, can be studied by Variable Temperature NMR. wikipedia.orgmasterorganicchemistry.com
Energy Barrier to Interconversion Influenced by the bulky benzyloxy substituents. fiveable.me
Reactivity The stereochemistry and conformation direct the stereochemical outcome of reactions. researchgate.netrsc.org

Diastereoselectivity in Nucleophilic Ring-Opening Reactions of Related Epoxides

The nucleophilic ring-opening of epoxides on a cyclohexane framework is a powerful method for synthesizing 1,2-difunctionalized cyclohexanes with defined stereochemistry. The diastereoselectivity of this reaction is highly dependent on the reaction conditions and the conformation of the epoxide, leading to either trans- or cis-diaxial opening products.

Research on epoxides derived from 4-(benzyloxy)cyclohexene provides a pertinent model for understanding reactions that could lead to precursors of this compound. acs.org The opening of a cyclohexane epoxide ring generally proceeds via an SN2 mechanism, which dictates that the incoming nucleophile attacks from the side opposite to the C-O bond being broken. In a cyclohexane system, this typically results in a trans-diaxial arrangement of the nucleophile and the newly formed hydroxyl group in the chair-like transition state. youtube.com This stereoelectronic requirement is often the dominant factor controlling the stereochemical outcome, sometimes overriding steric considerations. youtube.com

For instance, the alcoholysis of O-benzylated cyclohexene (B86901) oxide derivatives can be catalyzed by Lewis acids such as Boron trifluoride etherate (BF3·(OEt)2) or Ytterbium(III) triflate (Yb(III)(OTf)3). rsc.org These catalysts activate the epoxide ring, facilitating a stereospecific attack by an alcohol nucleophile. This approach has been used to synthesize precursors to 2,4-bis(benzyloxy)cyclohexanol derivatives, demonstrating high diastereoselectivity without significant cleavage of the existing benzyl ether protecting groups. rsc.org

The choice of nucleophile and catalyst can significantly influence the outcome. In the asymmetric ring-opening of cyclohexene oxide with benzyl mercaptan, catalyzed by a Cr-salen complex, the corresponding trans-1,2-adduct was formed in good yield but with only moderate enantioselectivity. mdpi.com This highlights that while diastereoselectivity for the trans product is often high due to the mechanism, achieving high enantioselectivity requires carefully designed chiral catalysts.

Table 1: Diastereoselective Ring-Opening of Cyclohexene Oxide Derivatives

Epoxide Substrate Nucleophile Catalyst/Conditions Major Product Stereochemistry Reference
O-benzylated cyclohexene oxide derivative Isopropanol BF3·(OEt)2 or Yb(III)(OTf)3 Stereospecific trans-diaxial opening rsc.org
O-benzylated cyclohexene oxide derivative Phenethyl alcohol BF3·(OEt)2 or Yb(III)(OTf)3 Stereospecific trans-diaxial opening rsc.org
Cyclohexene oxide Benzyl mercaptan Cr-salen complex trans-2-(benzylthio)cyclohexan-1-ol mdpi.com

Chelation Control Mechanisms in Stereochemical Induction

Chelation control is a powerful strategy for influencing the stereochemical outcome of reactions involving molecules with suitably positioned functional groups. This mechanism involves the formation of a cyclic intermediate where a Lewis acidic metal cation coordinates to two or more heteroatoms in the substrate, locking it into a rigid conformation. gold-chemistry.org This conformational rigidity enhances the facial selectivity of the subsequent nucleophilic attack, often leading to high diastereoselectivity that can be opposite to what would be predicted by standard steric models like the Felkin-Ahn model. gold-chemistry.orgkyushu-univ.jp

In the context of cyclohexane derivatives with benzyloxy groups, the oxygen atom of the ether can act as a chelating site. For reactions at a nearby carbonyl or epoxide, a Lewis acid can coordinate to both the reacting functional group and the benzyloxy oxygen. This chelation forces the substrate into a specific conformation, directing the nucleophile to attack from the less hindered face of the rigid, chelated intermediate. gold-chemistry.orgnih.gov

The effectiveness of chelation control has been demonstrated in nucleophilic additions to α- and β-alkoxy aldehydes and ketones. kyushu-univ.jpacs.org For example, the use of chelating metals like zinc, titanium, or magnesium can dramatically increase diastereoselectivity in additions to α-silyloxy aldehydes, overriding the inherent electronic and steric bias to yield the chelation-controlled product. acs.org Lewis acids such as ZnI2 have been shown to create rigid acyclic systems through chelation, enabling high diastereoselectivity in subsequent reactions. nih.gov

In the ring-opening of epoxides derived from 4-(benzyloxy)cyclohexene, regioselectivity and stereoselectivity can be controlled through chelation. acs.org A Lewis acid can chelate to both the epoxide oxygen and the nearby benzyloxy oxygen, leading to a more rigid transition state. This not only enhances the rate of reaction but also directs the nucleophilic attack to a specific carbon atom with a defined stereochemical trajectory, typically following the trans-diaxial opening pathway. rsc.orggold-chemistry.org The ability of the chelating metal to act as a potent Lewis acid activates the carbonyl or epoxide group towards attack, often resulting in faster and more selective reactions. gold-chemistry.org

Table 2: Key Concepts in Chelation Control

Principle Description Implication for Stereoselectivity Reference
Intermediate Formation A Lewis acidic metal coordinates to two or more heteroatoms (e.g., oxygen atoms from a benzyloxy and an epoxide group). Creates a rigid, cyclic intermediate. gold-chemistry.org
Conformational Lock The substrate is locked into a single, well-defined conformation. Reduces the number of possible attack trajectories for the nucleophile. nih.gov
Facial Bias The chelated intermediate exposes one face to nucleophilic attack more than the other. Leads to high diastereoselectivity, sometimes reversing non-chelation models. kyushu-univ.jpacs.org

| Lewis Acid Activation | The chelating metal activates the electrophilic center (e.g., epoxide) towards attack. | Increases reaction rate and selectivity. | gold-chemistry.org |

Reactivity and Transformation Pathways of 1,4 Bis Benzyloxy Cyclohexane Derivatives

Cleavage and Derivatization of Benzyl (B1604629) Ether Functionalities

The benzyl ether groups in 1,4-bis(benzyloxy)cyclohexane are common protecting groups for alcohols and can be removed or transformed under several conditions. siu.edu

Catalytic Hydrogenation for Deprotection

Catalytic hydrogenation is a standard and efficient method for the deprotection of benzyl ethers to yield the corresponding alcohols. organic-chemistry.orgtaylorfrancis.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. organic-chemistry.orgcapes.gov.br The process, known as hydrogenolysis, cleaves the C-O bond of the benzyl ether, liberating the alcohol and producing toluene (B28343) as a byproduct. organic-chemistry.orgtaylorfrancis.com

In the context of this compound, catalytic hydrogenation would yield 1,4-cyclohexanediol (B33098). The reaction is generally clean and high-yielding. For substrates with other reducible functional groups, transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or formic acid, can be an alternative to limit the availability of molecular hydrogen. organic-chemistry.orglookchem.com

Table 1: Conditions for Catalytic Hydrogenation of Benzyl Ethers

CatalystHydrogen SourceSolventConditionsReference
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Ethanol, MethanolRoom temperature, atmospheric pressure organic-chemistry.orgtaylorfrancis.com
Palladium on Carbon (Pd/C)1,4-CyclohexadieneEthanol, Acetic AcidRoom temperature to reflux organic-chemistry.orglookchem.com
Palladium on Carbon (Pd/C)Formic AcidMethanolRoom temperature organic-chemistry.org
Palladium on Carbon (Pd/C)Triethylsilane-Mild, neutral conditions organic-chemistry.org

This table is representative and specific conditions can vary based on the substrate and desired outcome.

Acid-Catalyzed Ether Cleavage

Benzyl ethers can also be cleaved under acidic conditions. organic-chemistry.org This method typically involves treatment with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile (e.g., iodide or bromide) attacks the benzylic carbon in an SN1 or SN2 fashion, depending on the structure of the ether. libretexts.orgmasterorganicchemistry.com For a secondary ether like this compound, the mechanism could have both SN1 and SN2 characteristics. libretexts.org

Acid-catalyzed cleavage of this compound would produce 1,4-cyclohexanediol and benzyl halides. However, this method is less common for simple deprotection due to the harsh conditions required, which might not be compatible with other functional groups in the molecule. organic-chemistry.orgmasterorganicchemistry.com Studies on lignin (B12514952) model compounds, such as benzyl phenyl ether, have explored acidolysis in solvents like γ-valerolactone (GVL), demonstrating that the reaction conditions significantly influence the product distribution. nih.gov

Oxidative Cleavage to Benzoate (B1203000) Esters

An alternative transformation of benzyl ethers is their oxidation to benzoate esters. organic-chemistry.org This can be achieved using various oxidizing agents. For instance, hypervalent iodine reagents, such as a modified o-iodoxybenzoic acid (IBX), have been shown to directly oxidize benzyl ethers to the corresponding benzoate esters. siu.edu The proposed mechanism involves a hydrogen atom abstraction from the benzylic position followed by a single electron transfer. siu.edu

Other methods include the use of ozone or catalytic systems like cuprous oxide/carbon nitride (Cu₂O/C₃N₄) with tert-butyl hydroperoxide (TBHP) and oxygen as co-oxidants. organic-chemistry.orgrsc.org This latter system has been shown to be effective for the selective oxidation of benzyl ethers to benzoates at room temperature. rsc.org This transformation is synthetically useful as it converts the benzyl protecting group into a functionality that can be later removed by hydrolysis. siu.edu

Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane core of this compound derivatives can also undergo various transformations, particularly when unsaturation is introduced.

Functionalization of Unsaturated Cyclohexene (B86901) Derivatives (e.g., 1,4-addition, allylic substitution)

Unsaturated derivatives, such as 4-benzyloxy-2-cyclohexen-1-one, are versatile intermediates for introducing new functional groups. researchgate.net These α,β-unsaturated ketones can undergo nucleophilic addition in two main ways: 1,2-addition to the carbonyl group or 1,4-addition (conjugate addition) to the carbon-carbon double bond. libretexts.orgpressbooks.pub The choice between these two pathways is influenced by the nature of the nucleophile. libretexts.org Strong nucleophiles like Grignard reagents tend to favor 1,2-addition, while weaker nucleophiles or organocuprates (Gilman reagents) typically result in 1,4-addition. libretexts.orgpressbooks.pub

Allylic substitution is another important reaction for functionalizing cyclohexene systems. slideshare.netnumberanalytics.com For example, the reaction of cyclohexene with N-bromosuccinimide (NBS) can lead to allylic bromination, introducing a bromine atom at the position adjacent to the double bond. slideshare.netyoutube.com This bromo-derivative can then be subjected to further substitution reactions. Palladium-catalyzed allylic substitution reactions are also a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds with high selectivity. researchgate.net

Table 2: Examples of Reactions on Unsaturated Cyclohexene Derivatives

Starting MaterialReagent(s)Reaction TypeProduct TypeReference
4-(Benzyloxy)-2-cyclohexen-1-one(4-MeOC₆H₄)₂Cu(MgBr)·MgBr₂1,4-AdditionSubstituted Cyclohexanone (B45756) researchgate.net
CyclohexeneN-Bromosuccinimide (NBS), light/heatAllylic Bromination3-Bromocyclohexene slideshare.netmasterorganicchemistry.com
2-Cyclohexene-1,4-diol monoacetate(Alkenyl)ZnCl/TMEDA, Ni catalystAllylic Substitution4-Alkenyl-2-cyclohexen-1-ol researchgate.net

This table provides illustrative examples of the types of transformations possible.

Epoxide Ring-Opening Reactions on Benzylated Cyclohexane Systems

Epoxides derived from benzylated cyclohexanes are valuable synthetic intermediates due to the high reactivity of the strained three-membered ring. masterorganicchemistry.com The ring-opening of these epoxides can be catalyzed by either acid or base. openstax.orgchemistrysteps.com

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. openstax.orgchemistrysteps.com The nucleophile then attacks one of the epoxide carbons. The regioselectivity of the attack depends on the substitution pattern. For epoxides with primary or secondary carbons, the attack generally occurs at the less substituted carbon (SN2-like). openstax.org However, if one carbon is tertiary, the attack may favor that position due to the partial positive charge stabilization (SN1-like). openstax.org The ring-opening of 1,2-epoxycyclohexane with aqueous acid results in a trans-1,2-diol. openstax.org

Base-catalyzed ring-opening involves the direct attack of a strong nucleophile on one of the epoxide carbons. chemistrysteps.com This reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. chemistrysteps.comnih.gov The stereochemistry of the reaction results in an inversion of configuration at the site of attack. The regioselectivity of epoxide ring-opening in cyclohexene systems can be controlled through chelation, for example, by neighboring hydroxyl groups. researchgate.net

Table 3: Regioselectivity of Epoxide Ring-Opening

ConditionsNucleophileSite of AttackMechanismProductReference
Acidic (e.g., H₃O⁺)WaterLess substituted carbon (for primary/secondary)SN2-liketrans-Diol openstax.org
Acidic (e.g., H₃O⁺)WaterMore substituted carbon (if tertiary)SN1-likeDiol openstax.org
Basic (e.g., RO⁻)AlkoxideLess substituted carbonSN2Hydroxy ether chemistrysteps.com

The regioselectivity can be influenced by various factors, including electronic effects and the specific reagents used.

Advanced Structural Elucidation and Intermolecular Interactions

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids, offering unparalleled insight into the spatial arrangement of atoms.

The crystal structure of a derivative, (S)-(+)-2-[cis-4-(benzyloxy)cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, reveals that the compound crystallizes in the monoclinic P21 space group. researchgate.net The asymmetric unit of this compound contains two independent molecules. researchgate.netresearchgate.net The crystal packing is stabilized by various intermolecular interactions, including C—H⋯O hydrogen bonds which link the molecules into ribbons. researchgate.netresearchgate.net

In a related structural study of a chalcone (B49325) derivative, (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, the crystal packing is influenced by weak C—H⋯O and C—H⋯π interactions. researchgate.netnih.gov Hirshfeld surface analysis of this compound indicated that the most significant contributions to the crystal packing are from H⋯H (49.8%), C⋯H/H⋯C (33.8%), and O⋯H/H⋯O (13.6%) contacts. researchgate.netnih.gov

A search of the Cambridge Structural Database reveals that bis-chelated square-planar nickel(II) complexes with hydrazone-based ligands containing bulky groups all exhibit a trans-configuration. iucr.org

The following table summarizes the unit cell parameters for a related 1,4-disubstituted cyclohexane (B81311) derivative.

Table 1. Crystal Data and Structure Refinement for (S)-(+)-2-[cis-4-(benzyloxy)cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one. researchgate.net
ParameterValue
Crystal systemMonoclinic
Space groupP21
a (Å)12.5939 (6)
b (Å)10.5739 (4)
c (Å)17.0315 (7)
β (°)108.433 (4)
Volume (ų)2152.0 (2)
Z4
Temperature (K)130

Detailed analysis of the crystal structure of (S)-(+)-2-[cis-4-(benzyloxy)cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one provides precise measurements of its molecular geometry. researchgate.net The 1,4-disubstituted cyclohexane ring in this molecule adopts a cis conformation, with the carbonyl group in an equatorial position and the benzyloxy group in an axial position. researchgate.net

In the structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, the dihedral angle between the two phenyl rings of the chalcone unit is 26.43 (10)°. nih.gov The phenyl rings of the benzyloxy groups are oriented at 75.57 (13)° and 75.70 (10)° with respect to their attached ring. researchgate.netnih.gov The torsion angles for the ether linkages, C3—O1—C2—C1, C14—O4—C25—C26, and C16—O3—C18—C19, are 177.2 (3)°, 176.21 (18)°, and 179.5 (2)° respectively, indicating an anti conformation in each case. nih.gov

The table below presents selected bond lengths and angles for the cyclohexane moiety in a related structure.

Table 2. Selected Bond Distances (Å) and Angles (°) for the Cyclohexane Ring. stackexchange.com
Bond/AngleValue
C-C1.537
C-H (axial)1.105
C-H (equatorial)1.103
C-C-C111.5
C-C-H (axial)109.1
C-C-H (equatorial)110.3
H (equatorial)-C-H (axial)106.4

Crystal Packing Analysis and Unit Cell Parameters

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about the connectivity and spatial relationships of atoms.

Two-dimensional NMR techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating complex molecular structures. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton coupling correlations, helping to identify adjacent protons within a spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of a molecule. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. acs.orgugm.ac.id

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.educonflex.net This principle is widely used to determine the conformation of cyclic systems like cyclohexane. researchgate.net

For a cyclohexane ring in a chair conformation, the coupling constant between two axial protons (³Jaa, dihedral angle ≈ 180°) is typically large (around 10-13 Hz), while the coupling constants for axial-equatorial (³Jae, dihedral angle ≈ 60°) and equatorial-equatorial (³Jee, dihedral angle ≈ 60°) protons are much smaller (around 2-5 Hz). asianpubs.org By measuring these coupling constants from the ¹H NMR spectrum, the preferred conformation of the cyclohexane ring and the orientation (axial or equatorial) of its substituents can be determined. researchgate.netasianpubs.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Analysis of Non-Covalent Interactions within Crystalline Structures

Non-covalent interactions, though weaker than covalent bonds, play a critical role in dictating the three-dimensional arrangement of molecules in a crystal, a field known as crystal engineering. researchgate.net These interactions include hydrogen bonds, C—H⋯π interactions, and van der Waals forces. researchgate.netiucr.org

In the crystal structure of (S)-(+)-2-[cis-4-(benzyloxy)cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, molecules are linked by C—H⋯O interactions, forming ribbons that propagate along the b-axis. researchgate.net Similarly, the packing of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one is stabilized by weak C—H⋯O and C—H⋯π interactions. researchgate.netnih.gov

C-H···O Interactions

In the crystalline lattice of compounds containing benzyloxy and cyclohexane moieties, weak hydrogen bonds of the C-H···O type are consistently observed. These interactions, although weaker than conventional hydrogen bonds, play a significant role in the stabilization of the crystal packing. For instance, in derivatives of 1,4-Bis(benzyloxy)cyclohexane, it is noted that hydrogen atoms attached to carbon atoms of the cyclohexane ring and the benzylic methylene (B1212753) groups can act as donors, while the ether oxygen atoms of the benzyloxy groups serve as acceptors.

Studies on analogous structures, such as (S)-(+)-cis-4′-Benzyloxypraziquantel which contains a benzyloxycyclohexane fragment, have detailed the geometry of such C-H···O interactions. researchgate.net In these cases, molecules are linked into ribbons or other supramolecular motifs through these specific interactions. researchgate.net The distances for these C-H···O bonds typically fall within the range of 2.3 to 2.8 Å for the H···O separation, with C-H···O angles being larger than 120°, indicative of a significant, stabilizing interaction. The precise parameters for this compound itself would require a dedicated crystallographic study.

C-H···π Interactions

The interaction between a C-H bond and the electron-rich π-system of an aromatic ring, known as a C-H···π interaction, is another critical force in the crystal packing of this compound. The benzene (B151609) rings of the benzyloxy groups provide the necessary π-electron density to interact with C-H bonds from neighboring molecules, including those of the cyclohexane ring and adjacent benzyl (B1604629) groups.

These interactions are generally characterized by the distance between a hydrogen atom and the centroid of the aromatic ring. In related structures, C-H···π interactions contribute to the formation of a stable three-dimensional network. ugr.es The geometry of these interactions can vary, from a hydrogen atom pointing directly towards the center of the π-system to an interaction with the edge of the ring. Ab initio calculations and gas-phase measurements on model systems suggest that dispersion forces are the primary source of attraction in these types of interactions. rsc.orgiitm.ac.in

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal, allowing for a detailed mapping of intermolecular contacts.

For compounds with similar functional groups, Hirshfeld surface analysis consistently reveals the prevalence of specific types of contacts. The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contact distances. For benzyloxy-containing compounds, the most significant contributions to the Hirshfeld surface typically come from:

H···H contacts: Due to the abundance of hydrogen atoms in the molecule, these are often the most frequent interactions, typically comprising 45-50% of the surface. ugr.es

C···H/H···C contacts: These represent the C-H···π interactions and other van der Waals contacts, often accounting for 30-35% of the total surface area. ugr.es

O···H/H···O contacts: These correspond to the C-H···O hydrogen bonds and are a significant, albeit smaller, contributor, generally in the range of 10-15%. ugr.es

A hypothetical Hirshfeld surface analysis for this compound would be expected to yield similar percentages, confirming the importance of these weak interactions in its crystal packing. The red spots on a dnorm mapped Hirshfeld surface would highlight the specific locations of the closest intermolecular contacts, corresponding to the C-H···O and C-H···π interactions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Conformation and Energy Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,4-Bis(benzyloxy)cyclohexane, DFT calculations are crucial for determining the preferred three-dimensional arrangements of the atoms, known as conformations, and their relative energies.

The cyclohexane (B81311) ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. The substituents, in this case, the two benzyloxy groups, can be oriented in either axial or equatorial positions. These different arrangements have distinct energy levels, and DFT can be used to calculate these energies to identify the most stable conformers. A conformational search is typically performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using DFT, often with a basis set like B3LYP/6-31G(d,p).

For this compound, the primary conformations of interest are the cis and trans isomers, each with their own set of conformers. In the trans isomer, the benzyloxy groups can be either diaxial or diequatorial. In the cis isomer, one group is axial and the other is equatorial. DFT calculations would typically show that the diequatorial conformer of the trans isomer is the most stable due to the minimization of steric hindrance. The energy difference between conformers provides insight into the conformational flexibility of the molecule.

Table 1: Representative DFT-Calculated Relative Energies for 1,4-Disubstituted Cyclohexane Conformers (Note: This table is illustrative and shows typical expected values for a 1,4-disubstituted cyclohexane. Actual values for this compound would require specific calculations.)

IsomerConformationRelative Energy (kcal/mol)
transDiequatorial0.00
transDiaxial> 5.0
cisAxial/Equatorial~2.0

These calculations can be performed in vacuo (in the gas phase) or with the inclusion of solvent effects to more accurately model the behavior in solution. The resulting potential energy surface illustrates the energy landscape of the molecule, mapping the stable conformers and the energy barriers for conversion between them.

Molecular Dynamics Simulations for Dynamic Behavior of Benzylated Cyclohexanes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of this compound.

An MD simulation of this compound would reveal how the cyclohexane ring and the benzyloxy side chains move and flex at a given temperature. This includes the rate of ring-flipping between different chair conformations and the rotational dynamics of the benzyl (B1604629) groups. Such simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor.

The simulation would be set up by placing one or more molecules of this compound in a simulation box, often filled with a solvent like water or a non-polar solvent to mimic experimental conditions. The interactions between atoms are described by a force field. The simulation then proceeds in small time steps, tracking the position and velocity of each atom.

Analysis of the MD trajectory can provide information on:

Conformational Stability: The amount of time the molecule spends in different conformations.

Flexibility: The root-mean-square fluctuation (RMSF) of atomic positions, indicating which parts of the molecule are more rigid or flexible.

Solvation Structure: The arrangement of solvent molecules around the solute, which affects its solubility and reactivity.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound (Note: This table represents the type of data that would be generated from an MD simulation.)

PropertyValue
Simulation Time100 ns
Temperature298 K
Predominant Conformationtrans-diequatorial
Average Ring-Flip Time> 1 µs
Benzyl Group Rotational Correlation Time~50 ps

Mechanistic Studies of Reactions through Computational Modeling

For example, the synthesis of this compound often involves a Williamson ether synthesis, where 1,4-cyclohexanediol (B33098) is reacted with benzyl bromide in the presence of a base. Computational modeling, often using DFT, can be used to study the SN2 reaction mechanism. This would involve calculating the energies of the reactants, the transition state where the new C-O bond is forming and the O-H bond is breaking, and the products.

These studies can help to:

Predict Reaction Outcomes: By comparing the activation energies of different possible reaction pathways, the most likely product can be predicted.

Understand Stereoselectivity: In cases where chiral centers are formed or affected, computational modeling can explain why one stereoisomer is formed preferentially.

Optimize Reaction Conditions: By understanding the role of catalysts, solvents, and temperature on the reaction energetics, experimental conditions can be fine-tuned for better yield and selectivity.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily using DFT, can predict various spectroscopic properties of a molecule with a high degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors for each atom, which can then be converted into chemical shifts (δ) for 1H and 13C NMR spectra. By calculating the NMR spectra for different possible isomers and conformers of this compound, the results can be compared to experimental data to confirm the correct structure. The accuracy of these predictions depends on the level of theory and basis set used.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can also be calculated using DFT. These calculations provide a theoretical vibrational spectrum that corresponds to the normal modes of vibration of the molecule. Comparing the calculated spectrum to the experimental one can aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. For this compound, this would include the C-O-C stretching of the ether, the C-H stretches of the cyclohexane and benzyl rings, and the ring vibrations.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data (Note: This table is a template for the kind of data comparison that would be done. The values are for illustrative purposes.)

SpectrumFeatureCalculated ValueExperimental Value
13C NMRC-O Carbon (cyclohexane)75.8 ppm76.2 ppm
1H NMRCH-O Proton (cyclohexane)3.55 ppm3.52 ppm
IRC-O-C Stretch1095 cm-11100 cm-1

These computational approaches provide a comprehensive theoretical framework for understanding the chemical nature of this compound, from its static conformational preferences to its dynamic behavior and reactivity.

Applications in Organic Synthesis and Materials Science

1,4-Bis(benzyloxy)cyclohexane as a Versatile Chiral Building Block

The protected diol functionality of this compound allows it to serve as a key precursor in synthetic routes where the hydroxyl groups of 1,4-dihydroxycyclohexane need to be masked until a later stage. The benzyl (B1604629) ethers are relatively stable to a variety of reaction conditions but can be readily cleaved when desired, typically by catalytic hydrogenation. This strategic protection is fundamental in multi-step syntheses.

Precursor in Natural Product Synthesis

While direct total syntheses of natural products starting from this compound are not extensively documented, its structural motif is a recurring feature in the synthesis of various natural products. The protected 1,4-cyclohexanediol (B33098) core is a common substructure in many complex bioactive molecules. For instance, the synthesis of cyclitol derivatives, a class of naturally occurring poly-hydroxylated cycloalkanes, often involves the manipulation of protected cyclohexane (B81311) precursors. google.comresearchgate.net The benzyl protection offered by this compound is advantageous in synthetic strategies that require the selective functionalization of other parts of the molecule without affecting the hydroxyl groups.

The general strategy involves using the this compound as a scaffold to build molecular complexity. After other desired functionalities are introduced, the deprotection of the benzyl groups can unveil the 1,4-dihydroxycyclohexane core, which is a key feature in many natural products. For example, in the synthesis of certain polyoxygenated cyclohexanes and cyclohexenes, the stereocontrolled introduction of substituents on a cyclohexane ring is a critical step, where protecting groups like benzyl ethers play a crucial role. researchgate.net

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The cyclohexane ring is a prevalent structural motif in many pharmacologically active compounds due to its ability to confer conformational rigidity and desirable pharmacokinetic properties. The use of this compound as an intermediate allows for the synthesis of various derivatives with potential therapeutic applications.

One area of interest is the synthesis of bis-chalcones. Chalcones are known for a wide range of biological activities, including anticancer properties. acs.org Research has shown that bis-chalcone derivatives incorporating a cyclohexane ring and benzyloxy-substituted phenyl rings exhibit significant cytotoxic activity against cancer cell lines. biomedpress.org For example, compounds like 2,6-bis-((E)-3-(benzyloxy)-4-methoxybenzylidene)-4-(tert-butyl)cyclohexan-1-one have been synthesized and characterized, demonstrating the utility of the benzyloxy and cyclohexane moieties in the design of potential anticancer agents. biomedpress.org

Furthermore, patents have described the synthesis of 1,4-bis(aralkylamino)-cyclohexanes, which show potential as agents for lowering serum cholesterol levels. google.com The synthesis of these compounds can be envisioned to start from 1,4-cyclohexanedione, which itself can be derived from 1,4-dihydroxycyclohexane, the deprotected form of this compound. This highlights the role of the cyclohexane core in the development of new therapeutic agents.

Derivatization for Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The rigid and well-defined geometry of the cyclohexane ring makes it an excellent scaffold for building host molecules and components for self-assembling systems.

Design and Synthesis of Benzylated Cyclohexane-based Hosts and Guests

The derivatization of this compound can lead to the formation of sophisticated host molecules for guest recognition. The benzyl groups can be functionalized, or the cyclohexane ring can be incorporated into larger macrocyclic structures. These hosts can then selectively bind to guest molecules through interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. analis.com.my

The design of such host-guest systems often relies on the principle of preorganization, where the host molecule has a well-defined cavity that is complementary in size and shape to the intended guest. The cyclohexane ring in this compound provides a rigid spacer that can be used to position binding sites at a specific distance and orientation. For example, by attaching recognition motifs to the benzyloxy groups, it is possible to create cleft-like molecules capable of encapsulating guest species.

Investigation of Self-Assembly Processes (e.g., Fibers, Rotaxanes)

The ability of molecules to spontaneously organize into larger, ordered structures is a key aspect of supramolecular chemistry. Derivatives of this compound can be designed to undergo self-assembly into various architectures, such as fibers and rotaxanes.

For instance, dendritic molecules featuring a benzenetricarboxamide core and triarylamine arms with benzyloxy substituents have been shown to self-assemble into micrometric crystalline fibers. academie-sciences.fr While not directly starting from this compound, this demonstrates the role of benzyloxy groups in directing self-assembly.

Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell" shaped molecule threaded through a macrocycle. The synthesis of rotaxanes often involves a templated approach where non-covalent interactions guide the assembly of the components before the final mechanical bond is formed. The cyclohexane moiety can be part of the thread or the macrocycle. While specific examples utilizing this compound are not prominent, the general principles of rotaxane self-assembly suggest its potential in this area. nih.govrsc.orgnih.govrsc.org For example, a thread could be synthesized from a derivative of this compound, with the bulky benzyl groups acting as part of the "stopper" units after further modification.

Application as Monomers or Precursors in Polymer Chemistry

The diol functionality of 1,4-cyclohexanediol, obtained after the debenzylation of this compound, makes it a suitable monomer for the synthesis of polyesters and other condensation polymers. The properties of these polymers are influenced by the stereochemistry (cis or trans) of the cyclohexane ring.

The incorporation of the cyclohexane ring into the polymer backbone can enhance properties such as thermal stability and mechanical strength. For example, polyesters based on 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) have been synthesized and shown to have good thermal properties. researchgate.net Similarly, poly(alkylene trans-1,4-cyclohexanedicarboxylate)s have been investigated for their tunable flexibility and complex microstructure, with potential applications in packaging. unibo.it

While direct polymerization of this compound is not a common approach, its deprotected form, 1,4-cyclohexanediol, is a valuable monomer. A patent describes the preparation of polyesters using monomers that include 4-benzyloxy-substituted compounds, indicating the relevance of this chemical group in polyester (B1180765) synthesis. epo.org Poly(ether-ester)s containing a cardo cyclohexane moiety have also been synthesized from a derivative of 1,1-bis(4-hydroxyphenyl)cyclohexane, showcasing the versatility of the cyclohexane unit in creating polymers with specific properties. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers (cis or trans) of 1,4-disubstituted cyclohexanes is crucial as the spatial arrangement of substituents dictates the molecule's physical and chemical properties. fossee.in Future research should focus on developing highly efficient and stereoselective methods to access both the cis- and trans-isomers of 1,4-Bis(benzyloxy)cyclohexane.

Current synthetic approaches would likely rely on the Williamson ether synthesis, starting from the respective cis- or trans-1,4-cyclohexanediol and a benzyl (B1604629) halide. However, opportunities exist for more advanced methodologies. For instance, methods for the stereoselective synthesis of related multisubstituted cyclohexanes have been developed, which could be adapted. mdpi.comnih.gov One promising area is the development of catalytic isomerization processes. For example, methods exist to isomerize a mixture of cis- and trans-1,4-bis(aminomethyl)cyclohexane to favor the desired isomer, a strategy that could potentially be adapted for benzyloxy-substituted analogues. google.com Another approach could involve the stereoselective trans-dihydroxylation of 1,4-cyclohexadiene (B1204751) followed by etherification. researchgate.net

Research could also explore enzymatic or chemo-enzymatic routes. Transaminases, for instance, have been used in the stereoselective production of trans-4-substituted cyclohexane-1-amines from cis/trans mixtures through a dynamic isomerization process. nih.gov Developing an analogous enzymatic process for benzyloxy-substituted cyclohexanes could provide a green and highly selective synthetic route.

Table 1: Potential Stereoselective Synthetic Strategies

Method Starting Materials Key Features Potential Outcome
Catalytic Isomerization Mixture of cis- and trans-1,4-Bis(benzyloxy)cyclohexane Employs a catalyst to convert the undesired isomer into the desired one, shifting the equilibrium. google.com High yield of the thermodynamically more stable isomer (typically trans).
Organocatalytic Dihydroxylation 1,4-Cyclohexadiene trans-dihydroxylation using a green oxidant and an organocatalyst, followed by etherification. researchgate.net Stereoselective formation of trans-1,4-Bis(benzyloxy)cyclohexane.
Enzyme-Catalyzed Resolution Mixture of cis- and trans-1,4-Bis(benzyloxy)cyclohexane Use of enzymes (e.g., lipases) to selectively react with one isomer, allowing for separation. Isolation of both cis and trans isomers in high purity.

| Asymmetric Deprotonation | 4-Benzyloxycyclohexanone | Use of chiral lithium amides for enantioselective deprotonation, followed by further functionalization. researchgate.net | Access to chiral, non-racemic derivatives. |

Exploration of New Reactivity Profiles for Benzyloxy-Substituted Cyclohexanes

The reactivity of this compound is primarily dictated by the benzyloxy groups and the cyclohexane (B81311) ring. The benzyl ether linkage is a widely used protecting group in organic synthesis, and its cleavage is well-established. organic-chemistry.org Standard deprotection involves palladium-catalyzed hydrogenation, which yields the corresponding diol and toluene (B28343). organic-chemistry.org Future work could focus on developing more selective deprotection methods that are compatible with other sensitive functional groups. For instance, using a hydrogen transfer source like 1,4-cyclohexadiene instead of H₂ gas can be milder. organic-chemistry.org

Beyond deprotection, the benzyloxy groups can influence the reactivity of the cyclohexane ring itself. The steric bulk of these groups will affect the equilibrium between chair conformations. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize 1,3-diaxial interactions. libretexts.orgjove.com In trans-1,4-Bis(benzyloxy)cyclohexane, both groups can occupy equatorial positions, leading to a highly stable conformation. libretexts.org In contrast, the cis-isomer must have one axial and one equatorial group, making it less stable. fossee.in

Exploring the reactivity of these conformers is a key research direction. For example, elimination or substitution reactions on the cyclohexane ring would be heavily influenced by whether the reacting groups can adopt the required axial or equatorial orientations. minia.edu.eg Furthermore, the oxidation of the cyclohexane ring, catalyzed by metal complexes, could lead to valuable poly-functionalized building blocks. Research into the peroxidative oxidation of cyclohexane using various 3d metal complexes shows that ketones and alcohols can be produced, a reaction profile that would be significantly altered by the presence of benzyloxy substituents. mdpi.com

Rational Design of Derivatives for Advanced Materials and Supramolecular Architectures

The rigid 1,4-disubstituted cyclohexane core is a valuable component in the design of advanced materials, particularly liquid crystals. The trans-isomer, with its linear geometry, can act as a mesogenic unit, which is a core building block for liquid crystalline materials. whiterose.ac.uk The benzyloxy groups can serve as flexible terminal chains that influence the melting and clearing points of the material. mdpi.com

Future research should focus on the synthesis and characterization of liquid crystals incorporating the this compound scaffold. By systematically modifying the structure, such as by adding substituents to the benzyl rings or altering the linkage between the cyclohexane and phenyl rings, new materials with tailored mesomorphic properties can be designed. acs.orguobaghdad.edu.iq The goal is to create materials with specific phase behaviors (e.g., nematic, smectic) and broad temperature ranges for applications in displays and sensors. acs.org

In supramolecular chemistry, the ability of molecules to self-assemble into ordered structures is paramount. The benzyloxy groups offer opportunities for π-π stacking interactions, while the cyclohexane core provides a rigid framework. Derivatives of this compound could be designed to form complex supramolecular structures like fibers, gels, or vesicles. wikipedia.orgacademie-sciences.fr For example, research on benzene-tris(bis(p-benzyloxy)triphenylamine)carboxamide has shown that benzyloxy-containing arms can facilitate the formation of self-assembled micrometric fibers. academie-sciences.fr Designing derivatives of this compound with additional hydrogen-bonding or charge-transfer moieties could lead to novel, functional supramolecular architectures. wikipedia.orgresearchgate.net

Table 2: Potential Applications of Designed Derivatives

Derivative Class Structural Modification Potential Application Rationale
Liquid Crystals Attaching the trans-1,4-Bis(benzyloxy)cyclohexane core to other aromatic units. Display technologies, optical sensors. The rigid trans-cyclohexane core promotes liquid crystalline phase formation. whiterose.ac.ukmdpi.com
Organogels Introducing long alkyl chains onto the benzyl groups. Drug delivery, stimuli-responsive materials. Enhances van der Waals forces, promoting the formation of fibrous networks that trap solvents.

| Supramolecular Polymers | Adding recognition motifs (e.g., ureido, amide groups) to the termini. | Self-healing materials, printable electronics. | Specific, directional non-covalent interactions (H-bonds, π-stacking) drive self-assembly into ordered, polymeric structures. wikipedia.orgacademie-sciences.fr |

Interdisciplinary Applications in Chemical Biology and Catalysis

The cyclohexane scaffold is a common feature in many biologically active molecules and pharmaceutical agents. cabidigitallibrary.orgresearchgate.net The ability to control the cis/trans stereochemistry is critical, as different isomers often exhibit vastly different biological activities. fossee.in Future research could explore derivatives of this compound as scaffolds for drug discovery. The benzyloxy groups can be considered mimics of other aromatic systems or serve as handles for further functionalization. The linker chemistry used in designing chimeric molecules for drug discovery could be applied here, where the cyclohexane acts as a central bridge. acs.org

In catalysis, cyclohexane-based structures are frequently used as backbones for chiral ligands in asymmetric synthesis. mdpi.com While this compound itself is not a ligand, it can be readily converted into derivatives that are. For example, the benzyloxy groups could be deprotected to reveal hydroxyls, which can then be functionalized to coordinate with metal centers. Alternatively, the benzyl groups could be substituted with phosphine (B1218219) or amine moieties to create bidentate ligands. The rigid cyclohexane core helps to establish a well-defined chiral environment around the metal catalyst, which is essential for high enantioselectivity. mdpi.combeilstein-journals.org Research into new ligands based on this scaffold could yield novel catalysts for important chemical transformations. uq.edu.au

Q & A

Q. Table 1: Comparative Reactivity of Cyclohexane Derivatives

CompoundFunctional GroupsReaction with NaOMe/MeOHYield (%)
This compoundBenzyl etherNo reaction (stable)
1,4-Bis(bromomethyl)cyclohexaneBromomethylMethoxylation75–80
1,4-CyclohexanedimethanolHydroxymethylAcetylation85–90
Adapted from analogous systems in

Q. Table 2: Thermal Stability of Derived Polymers

Polymer TypeTg_g (°C)Decomposition Temp. (°C)Application
Polyurethane (from deprotected diol)120280Coatings
Polyether (direct polymerization)85220Adhesives
Based on thermal analysis (DSC/TGA) in

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